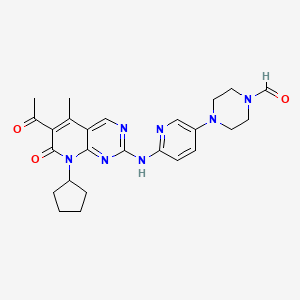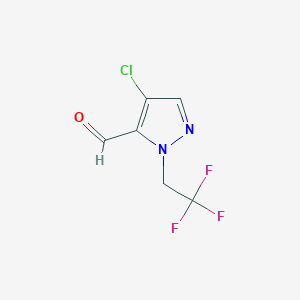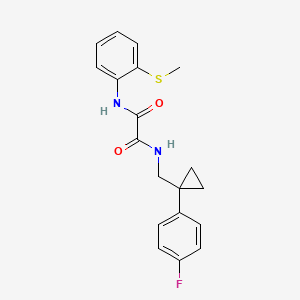
4-Chloro-3,5-dimethylphenyl 2-nitrobenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “4-Chloro-3,5-dimethylphenyl 2-nitrobenzene-1-sulfonate” would be based on the benzene ring, which is a hexagonal ring of six carbon atoms with alternating single and double bonds. The compound would have chloro, methyl, nitro, and sulfonate functional groups attached to the benzene ring at the 4, 3 and 5, 2, and 1 positions respectively .Applications De Recherche Scientifique
Oxidation-Reduction Reactions
The compound has been studied in the context of oxidation-reduction reactions involving nitro groups in trifluoromethanesulfonic acid. For example, 2-Chloro-1,3-dimethylbenzene reacts with 1,4-dinitrobenzene to yield tris(4-chloro-3,5-dimethylphenyl)methanol. These reactions showcase the compound's role in facilitating hydride transfer and subsequent series of benzylations, highlighting its potential in synthesizing triarylmethyl cations (R. Austin & J. Ridd, 1994).
Vicarious Nucleophilic Substitution
The compound has been involved in studies on vicarious nucleophilic substitution of hydrogen in nitroarenes with chloromethylphenyl sulfone, showing specificity towards the ortho position to the nitro group. This reaction provides an efficient method for synthesizing disubstituted nitrobenzene derivatives, demonstrating the compound's utility in creating structurally diverse aromatic compounds (M. Mąkosza, T. Glinka, & A. Kinowski, 1984).
Synthesis of Sulfonamide Derivatives
Research has also focused on synthesizing sulfonamide derivatives using compounds bearing the sulfonamide fragment. These derivatives have shown significant in vitro anti-cancer activity, underlining the compound's importance in medicinal chemistry and drug discovery (A. Cumaoğlu et al., 2015).
Carbonic Anhydrase Inhibitors
Another application involves the synthesis of novel [1,4]oxazepine-based primary sulfonamides from 4-Chloro-3-nitrobenzenesulfonamide reacting with bis-electrophilic phenols. These compounds exhibited strong inhibition of human carbonic anhydrases, illustrating the compound's utility in developing new therapeutic agents (A. Sapegin et al., 2018).
Luminescent Probes and Selective Adsorption of Dyes
The compound has been utilized in the post-synthetic cation exchange in metal-organic frameworks for luminescent probes and selective adsorption of dyes, showcasing its versatility in materials science and sensor technology (M. Guo et al., 2017).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with “4-Chloro-3,5-dimethylphenyl 2-nitrobenzene-1-sulfonate” would depend on various factors including its physical and chemical properties, how it’s handled, and how it’s disposed of. Without specific Safety Data Sheet (SDS) information, it’s difficult to provide a detailed safety and hazard analysis .
Propriétés
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 2-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO5S/c1-9-7-11(8-10(2)14(9)15)21-22(19,20)13-6-4-3-5-12(13)16(17)18/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMAYMYHRYCDFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(1-methyl-1H-indol-3-yl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2608717.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-cyanophenyl)acetamide](/img/structure/B2608721.png)
![4-{[(4-Fluorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B2608722.png)
![2-[3-(1H-imidazol-1-yl)propyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2608724.png)
![(2S)-2-{[(4-chlorophenyl)methyl]amino}propanoic acid](/img/structure/B2608726.png)



![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2608735.png)
![Methyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2608736.png)